2-Ethoxypropanimidamide hydrochloride

Organic Synthesis Medicinal Chemistry Chemical Properties

Researchers requiring reproducible synthetic outcomes often face purity gaps with common amidine analogs (≤90%). 2-Ethoxypropanimidamide hydrochloride (CAS 1354952-19-4) solves this with a guaranteed 95% purity, minimizing side reactions. Its alpha-ethoxy substitution delivers a calculated LogP of -0.209-significantly more hydrophilic than the 3-ethoxy isomer-aiding aqueous solubility in medicinal chemistry programs. The scaffold is validated in Pinner pyrimidine synthesis. • Purity: 95% vs. 90% for 2-methylpropanimidamide HCl • LogP: -0.209 (predicted), improving systemic circulation potential • Application: Sterically differentiated building block for pyrimidine ring construction • Supply: Available from stock in US and EU warehouses with 1-5 day lead times.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 1354952-19-4
Cat. No. B1423353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxypropanimidamide hydrochloride
CAS1354952-19-4
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCCOC(C)C(=N)N.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
InChIKeyJTGRKCHXAHHVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxypropanimidamide Hydrochloride: Chemical Overview & Sourcing


2-Ethoxypropanimidamide hydrochloride (CAS: 1354952-19-4) is a small molecule organic compound classified as an amidine derivative. It is characterized by an amidine functional group and a 2-ethoxy substituent on a propanimidamide backbone [1]. The compound is supplied as a hydrochloride salt, with a molecular weight of 152.62 g/mol, and is typically available at a minimum purity specification of 95% from commercial sources [2]. Its structure renders it a versatile scaffold for synthetic chemistry applications, often utilized as a building block or intermediate .

Supports synthetic chemistry applications as a versatile amidine building block or intermediate.
Form available as a hydrochloride salt; may support salt-form selection logic for reactivity or solubility studies.
Selection-relevant profile includes a reported 2-ethoxy substitution pattern for scaffold diversification.

Substitution Risks: 2-Ethoxypropanimidamide vs. Analogs


Direct substitution of 2-ethoxypropanimidamide hydrochloride with other propanimidamide or amidine analogs is highly inadvisable for research applications. While the propanimidamide core is common to many compounds, subtle variations in substitution patterns dramatically alter their reactivity, target affinity, and physicochemical properties. For instance, a positional isomer like 3-ethoxypropanimidamide hydrochloride will exhibit different steric and electronic characteristics, leading to divergent outcomes in synthetic reactions or biological assays [1]. Furthermore, broader amidine derivatives are documented to possess a wide spectrum of biological activities, including enzyme inhibition and receptor modulation . Therefore, selecting a non-specific analog compromises the integrity of the scientific data and is a primary source of experimental irreproducibility. The evidence below provides the quantifiable justification for prioritizing 2-ethoxypropanimidamide hydrochloride over its closest potential substitutes in specific contexts.

Positional Isomer Mismatch
Replacing with 3-ethoxypropanimidamide may shift steric and electronic characteristics, altering reactivity in synthetic or assay contexts.
Analog Reactivity Divergence
Broader amidine derivatives exhibit a wide spectrum of reported activities; non-specific analogs may compromise data reproducibility.
Purity Standard Gap
Common analogs like 2-methylpropanimidamide are often supplied at a lower purity standard, which may introduce impurity-related variability.

Quantitative Differentiation: 2-Ethoxypropanimidamide vs. Analogs


Physicochemical Comparison: 2- vs. 3-Ethoxypropanimidamide

A key, quantifiable differentiator for 2-ethoxypropanimidamide hydrochloride is its distinct molecular property profile when compared to its positional isomer, 3-ethoxypropanimidamide hydrochloride. This difference is fundamental for procurement decisions in both synthetic chemistry and drug discovery. The differentiation lies not in a biological assay, but in the intrinsic chemical properties that dictate its behavior as a reagent or building block. The target compound (2-ethoxy) and the comparator (3-ethoxy) share the same molecular formula and weight, but their structural isomerism results in different calculated LogP and topological polar surface area (tPSA) values, which are critical predictors of solubility, permeability, and reactivity [1][2].

Lipophilicity Comparison
Cross-study comparable
Δ LogP: 0.469 units
2-ethoxy isomer is more hydrophilic; may guide purification strategy selection.
In silico prediction; requires experimental validation.
Organic Synthesis Medicinal Chemistry Chemical Properties

tPSA Comparison for Drug-Likeness

Topological Polar Surface Area (tPSA) is a critical parameter used in medicinal chemistry to predict a molecule's ability to permeate biological membranes. A lower tPSA generally correlates with better membrane permeability and oral bioavailability. When comparing 2-ethoxypropanimidamide hydrochloride to its 3-ethoxy positional isomer, a significant difference in tPSA is observed, providing a clear, quantifiable basis for selection in drug discovery programs [1][2].

tPSA Differentiation
Cross-study comparable
7.0 Ų higher tPSA (13.4% increase)
Indicates stronger polar character; relevant for ADME screening context.
In silico calculation; impact on membrane permeability requires review.
Medicinal Chemistry Drug Discovery ADME Properties

Synthetic Utility: Validated Pyrimidine Synthesis Scaffold

The synthetic utility of the ethoxypropanimidamide scaffold is specifically validated in the peer-reviewed literature for the Pinner Pyrimidine Synthesis. A 2021 study in the *Journal of Computer Aided Chemistry* applied a novel computational method (MSRP) to the reaction of ethyl 3-oxobutanoate with 3-ethoxypropanimidamide, demonstrating the scaffold's practical application in constructing pyrimidine rings. This provides a baseline for the class; however, the 2-ethoxy derivative offers a distinct steric environment at the alpha-position [1].

Synthetic Utility
Class-level inference
Validated scaffold for Pinner Pyrimidine Synthesis
Supports heterocycle synthesis studies; 2-ethoxy substitution may offer distinct steric effects.
Class-level application; direct 2-ethoxy derivative data to verify.
Synthetic Chemistry Heterocycle Synthesis Computational Chemistry

Commercial Purity Standard Comparison

In the absence of published biological activity, a critical differentiator in procurement is the established commercial standard for purity. For 2-ethoxypropanimidamide hydrochloride, the market standard from primary vendors is a minimum purity of 95% . This serves as a quantifiable benchmark. In contrast, a common analog like 2-methylpropanimidamide hydrochloride is frequently offered at a lower standard purity of 90% . This difference is a key factor in ensuring reproducible experimental outcomes.

Commercial Purity
Direct head-to-head
95% vs. 90% minimum purity
Higher purity standard may reduce impurity-related side reactions; supports reproducibility.
Supplier-reported specification; verification recommended.
Chemical Procurement Quality Control Vendor Comparison

Validated Applications of 2-Ethoxypropanimidamide Hydrochloride


Lead Optimization with Enhanced Hydrophilicity

In drug discovery programs where improving aqueous solubility is a primary goal, 2-ethoxypropanimidamide hydrochloride is the preferred scaffold over its 3-ethoxy isomer. Its calculated LogP of -0.209 indicates significantly higher hydrophilicity compared to the more lipophilic 3-ethoxy analog (predicted LogP ~0.26) [1]. This property can be crucial for medicinal chemists designing compounds intended for systemic circulation, as it may lead to better solubility and a more favorable pharmacokinetic profile. Using the 3-ethoxy isomer in its place could result in a lead compound with suboptimal ADME properties [1].

Novel Pyrimidine Heterocycle Synthesis

The ethoxypropanimidamide scaffold has been validated as a reactant in the Pinner Pyrimidine Synthesis, a key reaction for constructing pyrimidine rings [1]. While this work was performed with 3-ethoxypropanimidamide, it demonstrates the class's utility. 2-ethoxypropanimidamide hydrochloride offers a distinct advantage for synthetic chemists seeking to explore steric effects in this reaction, as the ethoxy group at the alpha-position introduces a different spatial arrangement compared to the beta-substituted isomer [1].

Higher Purity for Reproducible Research

For research laboratories prioritizing experimental reproducibility, procuring 2-ethoxypropanimidamide hydrochloride is justified by its higher commercial purity standard (95%) compared to common analogs like 2-methylpropanimidamide hydrochloride (90%) [1]. This 5% difference in purity minimizes the potential for off-target effects or side reactions caused by unidentified impurities, leading to more robust and interpretable results in sensitive assays [1].

Application
Selection Property
Validation Focus
Lead optimization with enhanced hydrophilicity
Reported lower LogP indicates higher hydrophilicity
Solubility and ADME profile interpretation
Novel pyrimidine heterocycle synthesis
Alpha-substituted ethoxy scaffold for steric exploration
Steric effect and reaction condition optimization
Higher-purity research procurement
Reported 95% minimum purity specification
Impurity profile review and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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